
Benzene, 1-fluoro-3-(2-methoxyethenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-fluoro-3-(2-methoxyethenyl)- (C7H7F) is an organic compound with a unique chemical structure, consisting of a benzene ring with a fluorine atom attached to the second carbon atom. It is a colorless liquid with a sweet odor, and is used in a variety of applications in industry, including as a solvent and as a precursor to organic compounds. Benzene, 1-fluoro-3-(2-methoxyethenyl)- is highly volatile, and has been studied extensively for its potential toxicity and carcinogenic effects.
Mécanisme D'action
The mechanism of action of benzene, 1-fluoro-3-(2-methoxyethenyl)- is not fully understood. However, it is believed that the compound causes mutations and other cellular damage by forming adducts with DNA and proteins. These adducts can cause changes in gene expression and other cellular processes, leading to mutations and other effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of benzene, 1-fluoro-3-(2-methoxyethenyl)- are not fully understood. However, it has been shown to be a mutagen and teratogen, and is believed to be a potential carcinogen. In laboratory studies, it has been found to cause DNA damage, mutations, and other cellular changes. In addition, it has been found to cause oxidative stress, inflammation, and immune system disruption.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using benzene, 1-fluoro-3-(2-methoxyethenyl)- in laboratory experiments include its low cost and its ease of synthesis. The disadvantages include its volatility, and the potential for toxicity and carcinogenicity.
Orientations Futures
Future research on benzene, 1-fluoro-3-(2-methoxyethenyl)- should focus on further elucidating its mechanism of action, as well as its potential toxicity and carcinogenicity. In addition, further research should be conducted on its effects on the immune system and oxidative stress. Finally, more research should be done on its potential uses in industry, and on the potential for its safe and effective use in laboratory experiments.
Méthodes De Synthèse
Benzene, 1-fluoro-3-(2-methoxyethenyl)- can be synthesized from the reaction of 2-methoxyethanol and fluorine gas. In the reaction, the fluorine atom is added to the second carbon atom of the 2-methoxyethanol molecule, forming the desired product. The reaction is highly exothermic and can be performed at room temperature.
Applications De Recherche Scientifique
Benzene, 1-fluoro-3-(2-methoxyethenyl)- has been studied extensively for its potential toxicity and carcinogenic effects. In laboratory studies, it has been found to be a mutagen, causing mutations in cells and DNA. It has also been found to be a teratogen, causing birth defects in animals. In addition, benzene, 1-fluoro-3-(2-methoxyethenyl)- has been studied for its potential to cause cancer in humans.
Propriétés
IUPAC Name |
1-fluoro-3-(2-methoxyethenyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c1-11-6-5-8-3-2-4-9(10)7-8/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXQDGRBGIEYNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=CC1=CC(=CC=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

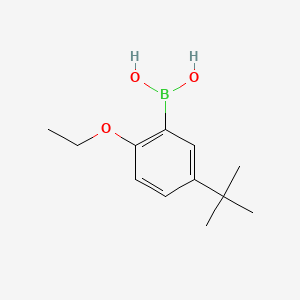



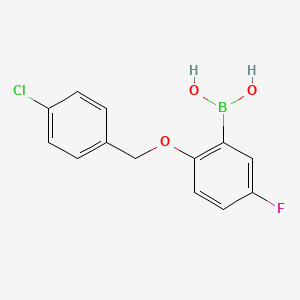


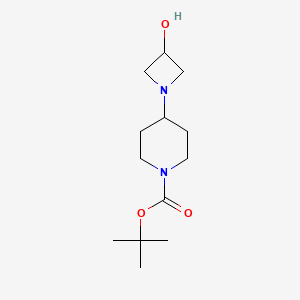

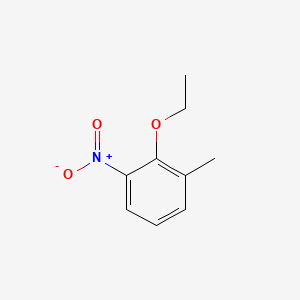
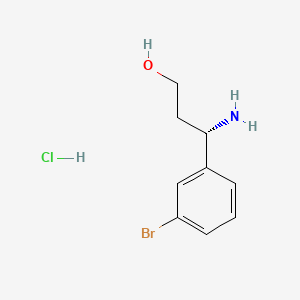

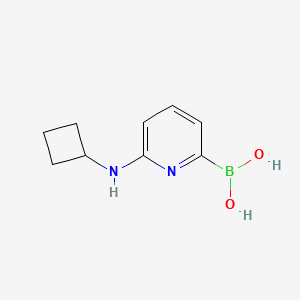
![7-Chloro-5-(trifluoromethyl)furo[3,2-b]pyridine-6-carbonitrile](/img/structure/B573177.png)